Cas no 1870348-39-2 (N-propyl-1H-indazole-5-sulfonamide)

N-propyl-1H-indazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-propyl-1H-indazole-5-sulfonamide
- EN300-1452958
- 1870348-39-2
-
- インチ: 1S/C10H13N3O2S/c1-2-5-12-16(14,15)9-3-4-10-8(6-9)7-11-13-10/h3-4,6-7,12H,2,5H2,1H3,(H,11,13)
- InChIKey: LLUKHTPLPKVMAI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(C=NN2)C=1)(NCCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 239.07284784g/mol
- どういたいしつりょう: 239.07284784g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 83.2Ų
N-propyl-1H-indazole-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452958-500mg |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 500mg |
$739.0 | 2023-09-29 | ||
Enamine | EN300-1452958-250mg |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 250mg |
$708.0 | 2023-09-29 | ||
Enamine | EN300-1452958-2500mg |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 2500mg |
$1509.0 | 2023-09-29 | ||
Enamine | EN300-1452958-10000mg |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 10000mg |
$3315.0 | 2023-09-29 | ||
Enamine | EN300-1452958-0.25g |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1452958-2.5g |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1452958-5.0g |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 5g |
$2485.0 | 2023-06-06 | ||
Enamine | EN300-1452958-5000mg |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 5000mg |
$2235.0 | 2023-09-29 | ||
Enamine | EN300-1452958-1000mg |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 1000mg |
$770.0 | 2023-09-29 | ||
Enamine | EN300-1452958-0.1g |
N-propyl-1H-indazole-5-sulfonamide |
1870348-39-2 | 0.1g |
$755.0 | 2023-06-06 |
N-propyl-1H-indazole-5-sulfonamide 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
N-propyl-1H-indazole-5-sulfonamideに関する追加情報
Recent Advances in the Study of N-propyl-1H-indazole-5-sulfonamide (CAS: 1870348-39-2) in Chemical Biology and Pharmaceutical Research
N-propyl-1H-indazole-5-sulfonamide (CAS: 1870348-39-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its indazole core and sulfonamide functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of enzyme inhibition and targeted drug delivery.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and characterization of N-propyl-1H-indazole-5-sulfonamide derivatives, highlighting their role as potent inhibitors of carbonic anhydrase isoforms. The research demonstrated that the compound exhibits high selectivity for specific isoforms, making it a potential candidate for treating diseases such as glaucoma and certain cancers. The study also provided insights into the structure-activity relationship (SAR) of the molecule, which could guide future drug design efforts.
Further investigations into the pharmacokinetic properties of N-propyl-1H-indazole-5-sulfonamide have revealed favorable absorption and distribution profiles. A preclinical study conducted by a team at the University of Cambridge showed that the compound has good oral bioavailability and can effectively cross the blood-brain barrier, suggesting its potential utility in central nervous system (CNS) disorders. These findings were published in the European Journal of Pharmaceutical Sciences in early 2024.
In addition to its therapeutic potential, N-propyl-1H-indazole-5-sulfonamide has also been studied for its applications in chemical biology. Researchers at the Scripps Research Institute have utilized the compound as a molecular probe to investigate sulfonamide-protein interactions. Their work, published in ACS Chemical Biology, demonstrated that the compound can selectively bind to specific protein targets, providing valuable insights into sulfonamide-based drug design.
Despite these promising developments, challenges remain in the clinical translation of N-propyl-1H-indazole-5-sulfonamide. Issues such as metabolic stability and potential off-target effects need to be addressed through further optimization and comprehensive toxicological studies. Ongoing research aims to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-propyl-1H-indazole-5-sulfonamide (CAS: 1870348-39-2) represents a versatile and promising molecule in both pharmaceutical and chemical biology research. Its unique structural features and biological activities make it a valuable subject for continued investigation. Future studies should focus on optimizing its pharmacological properties and exploring its full therapeutic potential across various disease areas.
1870348-39-2 (N-propyl-1H-indazole-5-sulfonamide) 関連製品
- 1804730-04-8(4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)
- 14734-24-8(Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)
- 1220411-29-9(Tiafenacil)
- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)




